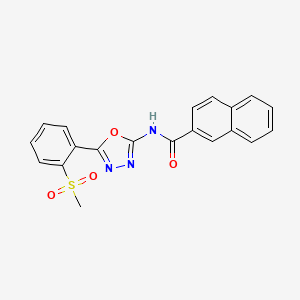
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide” is a complex organic compound. It contains a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a naphthamide moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The phenyl and naphthamide groups are aromatic and planar, while the oxadiazole ring introduces heteroatoms (nitrogen and oxygen) into the structure. The methylsulfonyl group is a polar, electron-withdrawing group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The oxadiazole ring might participate in nucleophilic substitution reactions, while the methylsulfonyl group could undergo reactions with nucleophiles. The aromatic rings (phenyl and naphthamide) might undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups (like the methylsulfonyl group) and aromatic rings could affect its solubility, melting point, and other properties .
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited a range of biological activities, highlighting the potential of this chemical class in developing therapeutics with diverse pharmacological profiles (Faheem, 2018).
Anticancer Evaluation
Another study synthesized and characterized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation. One compound showed significant activity against breast cancer cell lines, indicating the promise of these derivatives in cancer therapy (Salahuddin et al., 2014).
Molecular and Chemical Properties
Research on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate explored its molecular and chemical properties through experimental and theoretical studies. This work provides valuable insights into the chemical activities and potential applications of such compounds (Gültekin et al., 2020).
Anticonvulsant Activity
Novel semicarbazones based on 1,3,4-oxadiazoles were synthesized and evaluated for anticonvulsant activities. This research supports the development of new anticonvulsant drugs based on the pharmacophoric model with four binding sites essential for activity (Rajak et al., 2010).
Antibacterial Study
A study on N-substituted derivatives of 1,3,4-oxadiazole compounds demonstrated moderate to high antibacterial activity, showcasing the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).
Safety and Hazards
As with any chemical compound, handling “N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on experimental studies .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This inhibition could reduce the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential role as a COX inhibitor . By inhibiting COX enzymes, it could reduce the production of prostaglandins, key mediators in inflammation .
Pharmacokinetics
Similar compounds have undergonein silico prediction of physicochemical properties, ADME, and drug-likeness profiles . These predictions can provide insights into the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential role as a COX inhibitor . By reducing the production of prostaglandins, it could alleviate symptoms associated with inflammation.
Propiedades
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDVVYKMUDKQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide](/img/structure/B2376765.png)
![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)
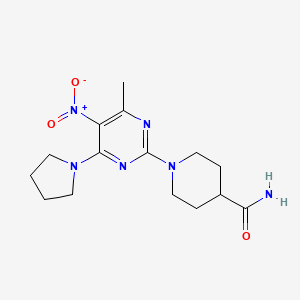
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)
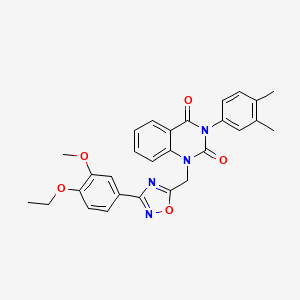
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
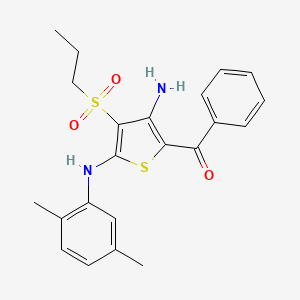
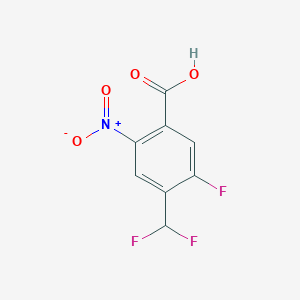
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2376781.png)
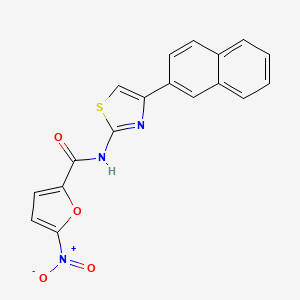
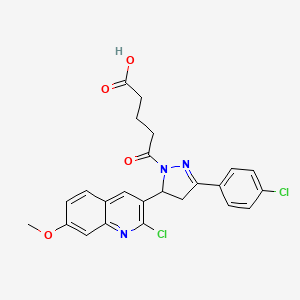
![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)